Lauryl glycol hydroxypropyl ether

Description

Historical Context and Evolution of Glycol Ether Research

The journey of glycol ethers began in the early 20th century, with the commercial introduction of "Cellosolve" in 1924. wikipedia.org These early glycol ethers, primarily based on ethylene (B1197577) glycol (E-series), were valued for their excellent solvent properties. wikipedia.orgatamanchemicals.com Over the decades, research led to the development of a wide array of glycol ethers with varying chain lengths and ether linkages to suit different applications.

A significant evolution in glycol ether research was the development of propylene (B89431) glycol-based ethers (P-series). wikipedia.orgatamanchemicals.com This shift was partly driven by a greater understanding of the toxicological profiles of different glycol ethers, with P-series generally considered to have a more favorable safety profile than some E-series counterparts. researchgate.net The research focus has increasingly been on creating more complex and specialized glycol ethers, such as Lauryl Glycol Hydroxypropyl Ether, to meet the specific performance demands of modern industries, including the cosmetics sector. marketresearchfuture.comspecialchem.com

Scope and Significance in Contemporary Chemical Sciences

In contemporary chemical sciences, this compound is recognized for its role as a multifunctional ingredient, particularly in the realm of surfactants. cosmileeurope.eu Its amphiphilic nature, possessing both a hydrophilic (water-loving) head from the glycol ether group and a lipophilic (oil-loving) tail from the lauryl alcohol chain, allows it to reduce the surface tension between different phases. This property is fundamental to its application as a cleansing agent and an emulsifier, enabling the stable mixing of oil and water-based ingredients. cosmileeurope.eu

The presence of hydroxyl groups in its structure also contributes to its function as a skin-conditioning agent, capable of attracting and retaining moisture. specialchem.com The study of such molecules contributes to the broader understanding of interfacial phenomena and the design of new surfactants with tailored properties for a range of applications, from personal care products to industrial processes.

Interdisciplinary Relevance in Advanced Materials and Environmental Studies

The unique properties of this compound extend its relevance to the interdisciplinary fields of advanced materials and environmental science. In materials science, its surfactant properties are valuable in the formulation of complex fluids and emulsions. The ability to control the interface between different components is crucial in creating materials with specific textures, stabilities, and performance characteristics. While its primary documented use is in cosmetics, the principles of its function are applicable to the development of other advanced materials requiring precise emulsion control.

From an environmental perspective, the focus on propylene glycol-based ethers reflects a broader trend towards developing more environmentally benign chemical products. researchgate.net The environmental fate of propylene glycol substances, in general, has been studied, with many found to be biodegradable. researchgate.net However, specific environmental risk assessments for individual compounds like this compound are crucial to ensure their safe use and disposal. A public report on a related compound, PPG-1-PEG-9 Lauryl Glycol Ether, indicated that based on the predicted no-effect concentration (PNEC) and assessed use patterns, it was not considered to pose an unreasonable risk to the environment. industrialchemicals.gov.au This highlights the type of specific assessment required for individual glycol ethers.

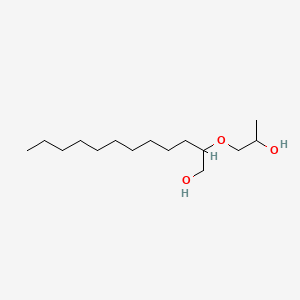

Structure

2D Structure

3D Structure

Properties

CAS No. |

504409-71-6 |

|---|---|

Molecular Formula |

C15H32O3 |

Molecular Weight |

260.41 g/mol |

IUPAC Name |

2-(2-hydroxypropoxy)dodecan-1-ol |

InChI |

InChI=1S/C15H32O3/c1-3-4-5-6-7-8-9-10-11-15(12-16)18-13-14(2)17/h14-17H,3-13H2,1-2H3 |

InChI Key |

LPNRFIRNNKTKNU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CO)OCC(C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Structural Engineering of Lauryl Glycol Hydroxypropyl Ether

Fundamental Etherification Pathways

The creation of the ether linkage in Lauryl Glycol Hydroxypropyl Ether can be achieved through several fundamental organic chemistry pathways. These methods, while foundational, offer different advantages and challenges in terms of yield, selectivity, and reaction conditions.

Williamson Ether Synthesis: Reaction Mechanisms and Yield Optimization

The Williamson ether synthesis is a cornerstone in the preparation of ethers, including this compound. byjus.comwikipedia.org This method proceeds via a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgpearson.com The general mechanism involves the deprotonation of an alcohol to form a potent nucleophile, the alkoxide, which then attacks an alkyl halide or another substrate with a good leaving group, displacing it to form the ether. byjus.comwikipedia.org

For the synthesis of this compound, one potential pathway involves the reaction of lauryl alcohol (1-dodecanol) with a propylene (B89431) glycol derivative. First, lauryl alcohol is treated with a strong base, such as sodium hydride (NaH), to form the sodium lauryl alkoxide. libretexts.orgkhanacademy.org This alkoxide then reacts with a molecule like 1-chloro-2-propanol (B90593) or propylene chlorohydrin. The alkoxide's oxygen atom attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the ether bond.

Reaction Scheme:

CH₃(CH₂)₁₁OH + NaH → CH₃(CH₂)₁₁O⁻Na⁺ + H₂

CH₃(CH₂)₁₁O⁻Na⁺ + ClCH₂CH(OH)CH₃ → CH₃(CH₂)₁₁OCH₂CH(OH)CH₃ + NaCl

Optimization of this reaction focuses on typical SN2 conditions. The alkylating agent should ideally be a primary halide to minimize competing elimination reactions (E2), which can be a significant side reaction, especially with sterically hindered or secondary halides. wikipedia.org The choice of solvent and temperature is also critical; polar aprotic solvents are often preferred to solvate the cation of the alkoxide without hindering the nucleophilicity of the oxygen anion.

| Reactant 1 (Alcohol) | Reactant 2 (Alkylating Agent) | Base | Typical Solvent | Key Consideration |

| Lauryl Alcohol (1-Dodecanol) | 1-Chloro-2-propanol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Minimizing E2 elimination by using a primary halide where possible. |

| Propylene Glycol | 1-Bromododecane (B92323) | Sodium Hydride (NaH) | Dimethylformamide (DMF) | The primary alkyl halide (1-bromododecane) is highly effective for SN2. |

Alkoxymercuration-Demercuration: Regioselectivity and Stereochemistry in Ether Formation

An alternative pathway for ether synthesis is the alkoxymercuration-demercuration reaction. This two-step process is particularly useful for the synthesis of ethers from alkenes and alcohols, and it notably avoids the carbocation rearrangements that can plague other acid-catalyzed addition reactions. libretexts.orgbyjus.com

The synthesis would begin with an alkene, such as 1-dodecene. In the first step, the alkene reacts with mercuric acetate (B1210297) [Hg(OAc)₂] in the presence of an alcohol—in this case, propylene glycol. youtube.comyoutube.com The reaction proceeds via the electrophilic addition of the mercury species to the double bond, forming a cyclic mercurinium ion intermediate. byjus.com The alcohol then acts as a nucleophile, attacking the more substituted carbon of the bridged ion in a regioselective, Markovnikov-fashion. libretexts.orgyoutube.com This results in an anti-addition of the alkoxy and mercury groups across the former double bond. byjus.com

In the second step, the organomercury intermediate is reduced using sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom to yield the final ether product. byjus.com

Mechanism Steps:

Alkoxymercuration: 1-Dodecene reacts with Hg(OAc)₂ and propylene glycol to form a β-alkoxyorganomercury acetate.

Demercuration: The intermediate is treated with NaBH₄ to replace the HgOAc group with H.

This method offers high regioselectivity, consistently producing the Markovnikov product, and its stereospecific anti-addition provides excellent control over the stereochemistry of the resulting ether. libretexts.org

Advanced Synthetic Approaches to this compound

To overcome the limitations of classical methods, advanced synthetic strategies have been developed that offer improved efficiency, selectivity, and sustainability.

Phase-Transfer Catalysis: Enhancing Efficiency and Selectivity

Phase-transfer catalysis (PTC) is a highly effective technique for synthesizing ethers from immiscible reactants, such as a fatty alcohol (organic phase) and an aqueous base. researchgate.nettandfonline.com This method is particularly relevant for the synthesis of alkyl glycidyl (B131873) ethers, which are direct precursors to this compound. d-nb.info

The synthesis involves the reaction of lauryl alcohol with epichlorohydrin (B41342) in the presence of a base (like sodium hydroxide) and a phase-transfer catalyst. researchgate.netd-nb.info The catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the hydroxide (B78521) ion from the aqueous phase into the organic phase. researchgate.netbme.hu Here, the hydroxide deprotonates the lauryl alcohol, and the resulting alkoxide attacks the epoxide ring of epichlorohydrin. A subsequent intramolecular ring-closing reaction yields lauryl glycidyl ether and a chloride salt. d-nb.info The this compound is then obtained by the hydrolysis (ring-opening) of the resulting epoxide.

| Catalyst | Reactants | Base | Yield (%) | Reference |

| Tetrabutylammonium Bromide | Octanol, Epichlorohydrin | NaOH | >90 | researchgate.net |

| Alkyloxy-2-hydroxypropyldimethylamine | Octadecanol, Epichlorohydrin | NaOH | 91.7 | researchgate.net |

| Polyethylene (B3416737) Glycols (PEGs) | Various | Various | Effective | tandfonline.combme.huresearchgate.net |

This method offers high yields (often exceeding 90%) and can be performed under mild conditions. researchgate.net

Solvent-Free and Microwave-Assisted Etherification Strategies for Sustainable Synthesis

In line with the principles of green chemistry, solvent-free and microwave-assisted techniques are gaining prominence. tsijournals.com Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. tsijournals.commdpi.com This is due to the efficient and direct heating of the polar reactants and solvents. tsijournals.com

The synthesis of ethers, including the Williamson synthesis and PTC-mediated reactions, can be significantly enhanced by microwave assistance. tsijournals.com For instance, the alkylation of alcohols with alkyl halides can be completed in minutes with excellent yields under microwave irradiation, often without the need for a solvent. tsijournals.com Solvent-free conditions, particularly when coupled with PTC, further boost sustainability by reducing waste and simplifying product purification. researchgate.net One study demonstrated that the synthesis of glycidyl ethers using PTC could be carried out without organic solvents, with the solid by-products being easily removed by filtration. researchgate.net

Polymerization and Derivatization: Tailoring Molecular Architectures

The molecular structure of this compound and its precursors can be further engineered through polymerization and derivatization to create materials with specific properties.

The glycidyl ether precursor, lauryl glycidyl ether, is a valuable monomer for anionic ring-opening polymerization (AROP). d-nb.info This process can be initiated to produce polyethers with a hydrophobic polyether backbone and pendant lauryl chains. The resulting polymers combine the flexibility of a polyether chain with the hydrophobic nature of the long alkyl groups. d-nb.info

Synthesis of Polyoxyalkylene Glycol Ethers: Control over Chain Length and Polydispersity

The fundamental synthesis of this compound, a type of polyoxyalkylene glycol ether, is achieved through the alkoxylation of lauryl alcohol. shreechem.insunshieldchemicals.com This process typically involves the anionic ring-opening polymerization of an epoxide, such as propylene oxide, initiated by the alkoxide form of lauryl alcohol. researchgate.netresearchgate.net The reaction is commonly catalyzed by a strong base like potassium hydroxide (KOH), which deprotonates the starting alcohol to form a more nucleophilic species. wikipedia.orgeurochemengineering.com

This initiator then attacks a propylene oxide molecule, opening the epoxide ring and forming a new alkoxide at the end of the growing chain. This process repeats, adding propylene oxide units sequentially. While the average chain length can be targeted by adjusting the molar ratio of the propylene oxide monomer to the lauryl alcohol initiator, conventional base-catalyzed methods often produce a broad distribution of chain lengths, a characteristic known as high polydispersity. google.comgoogle.com This distribution, which can resemble a Poisson distribution, means the final product is a mixture of molecules with varying numbers of hydroxypropyl ether units. google.com For many advanced applications, a narrow, well-defined chain length distribution is desirable. google.com

A significant challenge in the anionic polymerization of propylene oxide is the occurrence of chain transfer reactions, where a proton is abstracted from a monomer molecule. researchgate.netresearchgate.net This terminates a growing chain and creates a new initiator, leading to a loss of control over molecular weight and an increase in polydispersity. researchgate.net

To overcome these limitations, advanced catalytic systems have been developed to achieve controlled polymerization. One highly effective approach involves using a combination of potassium acetate (KOAc) and 18-crown-6 (B118740) ether (18C6). umons.ac.benih.gov In this system, the alcohol initiator is activated through hydrogen bonding, creating a "soft nucleophile" that promotes a controlled SN2 reaction mechanism while significantly suppressing the parasitic chain transfer reactions. umons.ac.benih.gov This method allows for the synthesis of poly(propylene oxide) chains with predictable molecular weights up to 20,000 g/mol and exceptionally low polydispersity (ĐM < 1.1), representing a significant advancement in controlling the chemo-structural properties of polyoxyalkylene ethers. umons.ac.benih.gov

| Initiator System | Target Molar Mass (g/mol) | Achieved Molar Mass (g/mol) | Dispersity (ĐM) | Reference |

|---|---|---|---|---|

| Benzyl Alcohol / KOH | ~5,000 | Uncontrolled | Broad | researchgate.netresearchgate.net |

| Propylene Glycol / 18C6/KOAc | 15,400 | ~15,400 (at full conversion) | < 1.1 | umons.ac.be |

| Exogenous Alcohol / 18C6/KOAc | Up to 20,000 | Predictable | < 1.1 | nih.gov |

An alternative route to producing polyoxyalkylene glycol ethers with well-defined structures is the Williamson ether synthesis. google.comyoutube.com This method involves reacting an alkali metal salt of a polyalkylene glycol with an alkyl halide, which can yield products with more homogeneous chain lengths compared to standard alkoxylation. google.com

Graft Polymerization and Functionalization with this compound Moieties (e.g., Hydroxypropyl Cellulose (B213188) Lauryl Ether Derivatives)

Beyond the synthesis of individual surfactant molecules, this compound moieties can be chemically attached as side chains onto a larger polymer backbone, creating graft copolymers. This chemo-structural engineering allows for the combination of properties from both the backbone and the grafted side chains. A prominent example is the creation of hydrophobically modified cellulose ethers, such as hydroxypropyl cellulose lauryl ether derivatives. mdpi.commdpi.com

The synthesis of these materials typically begins with a pre-existing polymer rich in hydroxyl groups, like hydroxypropyl cellulose (HPC) or hydroxyethyl (B10761427) cellulose (HEC). mdpi.comchemcess.com The general process involves two key steps: activation and etherification. ui.ac.id

Activation: The cellulose derivative is treated with a strong base, such as sodium hydroxide, to activate the hydroxyl groups by converting them into more reactive alkoxides. chemcess.com

Etherification: The activated polymer is then reacted with a lauryl-containing alkylating agent, such as 1-bromododecane (a C12 alkyl halide), to form the ether linkages. mdpi.com

To facilitate this reaction, especially given the different phases of the reactants, phase-transfer catalysis is often employed. Research by Ran's team demonstrated the successful synthesis of hydroxyethyl cellulose lauryl ether (HECLE) using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a binary solvent system. mdpi.com This method allows for the controlled introduction of lauryl chains onto the hydrophilic cellulose backbone, creating an amphiphilic polymer. The degree of substitution (DS)—the average number of lauryl groups attached per anhydroglucose (B10753087) unit—can be precisely controlled, enabling the systematic investigation of structure-property relationships. mdpi.com

The reaction can be performed under heterogeneous conditions, where the solid cellulose derivative is suspended in the reaction medium, or under homogeneous conditions, where the polymer is first dissolved in a suitable solvent system (e.g., DMAc/LiCl). mdpi.com Homogeneous etherification generally offers superior control over the uniformity and extent of substitution. mdpi.com

| Backbone Polymer | Alkylating Agent | Catalyst System | Reaction Conditions | Resulting Structure | Reference |

|---|---|---|---|---|---|

| Hydroxyethyl Cellulose (HEC) | 1-Bromododecane | Tetrabutylammonium Bromide (TBAB) in Water/THF | Controlled temperature and time | Hydroxyethyl Cellulose Lauryl Ether (HECLE) with tunable Degree of Substitution (DS) | mdpi.com |

This "grafting-to" approach is a powerful tool for creating functional materials. By attaching lauryl ether side chains, the resulting cellulose derivatives gain hydrophobic characteristics, leading to self-assembly in aqueous solutions and modified rheological properties. mdpi.com

Advanced Analytical Characterization and Spectroscopic Probes

Chromatographic and Mass Spectrometric Methodologies

Chromatography and mass spectrometry are cornerstone techniques for the separation and identification of components within a Lauryl Glycol Hydroxypropyl Ether sample, providing insights into its purity, composition, and the presence of any residual reactants or by-products.

The analysis begins with the sample being injected into a heated inlet, which vaporizes the components. ufl.edu A carrier gas, typically helium or nitrogen, transports the vaporized sample onto a capillary column. Given the polar nature of the glycol ether, a column with a polar stationary phase, such as a modified polyethylene (B3416737) glycol (e.g., Carbowax type) or a mid-polarity phase like a cyanopropylphenyl-based column, is often selected to achieve optimal separation of the different chain lengths. sigmaaldrich.com As the components travel through the column at different rates based on their boiling points and interaction with the stationary phase, they are separated. ufl.edu

Upon exiting the column, the separated components enter a flame ionization detector. scioninstruments.com In the FID, a hydrogen-air flame combusts the organic molecules, producing ions. scioninstruments.com These ions generate a small electrical current that is proportional to the amount of carbon atoms hitting the flame. The resulting signal is recorded as a chromatogram, where the area of each peak corresponds to the concentration of that specific component. scioninstruments.com By analyzing the peak areas, the purity of the this compound can be calculated, and its composition can be assessed. nih.govresearchgate.net

Below is an illustrative example of a GC-FID data table for a purity analysis of a this compound sample.

While GC-FID provides quantitative data, Gas Chromatography-Mass Spectrometry (GC-MS) is essential for definitive structural identification and the characterization of trace-level impurities. gcms.cz This technique pairs the powerful separation capabilities of GC with the highly specific detection of mass spectrometry. gcms.cz

The GC separation process is similar to that in GC-FID. However, as each component elutes from the column, it enters the ion source of the mass spectrometer. Here, molecules are ionized, typically by electron ionization (EI), which bombards them with high-energy electrons. researchgate.net This process causes the molecules to fragment in a predictable and reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each component. gcms.cz

This mass spectrum serves as a molecular "fingerprint." By comparing the fragmentation pattern to spectral libraries or by interpreting the fragments, the chemical structure of the main component, this compound, can be confirmed. researchgate.net Glycol ethers characteristically fragment at the C-O bonds of the ether linkages, producing a series of ions that can confirm the repeating propylene (B89431) and ethylene (B1197577) oxide units. restek.com Furthermore, GC-MS is exceptionally sensitive for detecting and identifying impurities, such as unreacted starting materials (e.g., lauryl alcohol, propylene glycol) or side-products from the polymerization process. gcms.cz

An example of a GC-MS analysis report for impurity profiling is shown below.

Spectroscopic Techniques for Elucidating Molecular Interactions and Distribution

Spectroscopic methods are non-destructive probes that can reveal how this compound is distributed within a material and how it interacts with its environment, particularly with water, which is key to its function in many cosmetic and industrial applications.

Confocal Raman Microscopy is a powerful, non-invasive optical technique used to analyze the molecular composition of a sample with high spatial resolution. researchgate.net It is particularly valuable for studying the penetration and distribution of cosmetic ingredients like this compound into substrates such as skin or hair. horiba.comnih.gov

The technique works by focusing a laser onto a specific point within the sample. The light scatters off the molecules, and a small fraction of this scattered light undergoes a wavelength shift known as the Raman effect. This shift is unique to the specific molecular vibrations within the sample. riverd.com By collecting and analyzing these shifts, a Raman spectrum is generated, which provides a chemical fingerprint of the molecules at the focal point. horiba.com

Because the analysis is confocal, signals from outside the focal plane are rejected, allowing for the creation of depth-resolved chemical profiles. riverd.com To study material penetration, Raman spectra are collected at incrementally increasing depths into the substrate after the application of a formulation containing this compound. By monitoring the intensity of characteristic Raman bands of the ether (e.g., C-O-C stretching, CH2/CH3 bending modes), its concentration can be mapped as a function of depth. nih.gov This provides critical data on the rate and extent of penetration, helping to optimize formulation design for targeted delivery. nih.gov

Nuclear Magnetic Resonance Dispersion (NMRD), also known as Field-Cycling NMR Relaxometry, is a specialized NMR technique that provides detailed insights into the dynamics of molecules, particularly the interaction between a solute and a solvent. It is an ideal method for investigating the water retention mechanisms of hygroscopic compounds like this compound.

NMRD measures the nuclear magnetic resonance relaxation rate (specifically the spin-lattice relaxation rate, R1 = 1/T1) of solvent nuclei (e.g., water protons) over a wide range of magnetic field strengths. nih.gov The way this relaxation rate changes with the magnetic field strength (the "dispersion profile") is highly sensitive to the motional dynamics of the water molecules on a nanosecond to picosecond timescale. acs.org

When this compound is added to water, its hydroxyl and ether groups interact with water molecules via hydrogen bonding. These interactions alter the motional freedom of the nearby water molecules, causing them to tumble more slowly than "free" bulk water. This change in molecular motion is directly reflected in the NMRD profile of the water protons. nih.gov By analyzing these profiles, researchers can quantify the fraction of "bound" versus "free" water and characterize the strength and nature of the water-ether interactions. researchgate.net This fundamental understanding of water binding and retention is crucial for explaining the compound's function as a moisturizer and formulation stabilizer.

Chemometric Approaches in Analytical Data Interpretation

The advanced analytical techniques described above often generate large and complex datasets, such as full-scan chromatograms or hyperspectral Raman images. Chemometrics applies mathematical and statistical methods to extract the maximum relevant chemical information from this data. ias.ac.inpolito.it

Principal Component Analysis (PCA) is one of the most common chemometric techniques used for exploratory data analysis. frontiersin.org PCA reduces the dimensionality of a complex dataset by transforming the original correlated variables (e.g., all the m/z intensities across a chromatogram or all the wavenumbers in a set of Raman spectra) into a new set of uncorrelated variables called Principal Components (PCs). nih.gov The first few PCs capture the majority of the variation within the data.

For instance, in the context of GC-MS impurity profiling, PCA can be used to analyze the full chromatograms from different batches of this compound. By plotting the samples in the space of the first two or three PCs (a "scores plot"), it is possible to visually identify patterns, such as batch-to-batch variability or clustering of samples based on their manufacturing process. ias.ac.in The corresponding "loadings plot" reveals which variables (i.e., which impurities) are responsible for the observed separation, thereby facilitating rapid quality control and process monitoring. nih.gov Similarly, when applied to Confocal Raman mapping data, PCA can help differentiate the spectral signatures of the ether, the substrate, and other formulation components, allowing for a more accurate quantitative analysis of its distribution. frontiersin.org

Colloidal and Interfacial Chemistry of Lauryl Glycol Hydroxypropyl Ether

Surface Active Phenomena and Interfacial Dynamics

The amphiphilic nature of Lauryl glycol hydroxypropyl ether drives its accumulation at interfaces, such as the air-water or oil-water interface, where it lowers the interfacial tension. This surface activity is a precursor to the formation of self-assembled structures in the bulk solution, known as micelles.

Above a certain concentration in an aqueous solution, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (unimers) begin to aggregate into micelles. wikipedia.org This process is a spontaneous self-assembly driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic lauryl chains and water molecules. The CMC is a critical parameter that characterizes the efficiency of a surfactant; a lower CMC indicates that less surfactant is needed to initiate micelle formation and achieve significant surface tension reduction. wikipedia.org

The formation of micelles from this compound molecules results in aggregates with a core composed of the hydrophobic lauryl chains and a corona of the hydrophilic glycol hydroxypropyl ether groups exposed to the aqueous environment. The size and shape of these micelles are influenced by factors such as surfactant concentration, temperature, and the presence of other solutes.

Table 1: Representative Critical Micelle Concentration (CMC) Values for Nonionic Surfactants

| Surfactant | Chemical Structure | CMC (mM) | Temperature (°C) |

| Polyoxyethylene (9) Lauryl Ether (Brij 35) | C12H25(OCH2CH2)9OH | 0.02 - 0.05 | 25 |

| Pentaethylene glycol monododecyl ether | C12H25(OCH2CH2)5OH | 0.065 | 25 |

| Sodium Dodecyl Sulfate (B86663) (for comparison) | C12H25SO4Na | 8.3 | 25 |

This table presents data for structurally similar surfactants to provide a comparative context for the expected CMC range of this compound. Data sourced from various scientific literature. wikipedia.orgalfa-chemistry.com

The process by which this compound molecules move from the bulk solution to an interface is known as adsorption. This is a dynamic process, and its rate is governed by several factors, including the concentration of the surfactant, the diffusion coefficient of the molecules, and any energy barriers to adsorption. The adsorption of surfactant molecules at the interface leads to a reduction in surface or interfacial tension.

The kinetics of adsorption can often be described by theoretical models such as the Ward and Tordai equation, which relates the surface tension to the bulk concentration and the time of adsorption. nih.gov For many surfactants, the adsorption process is diffusion-controlled, meaning the rate is limited by how quickly surfactant molecules can diffuse from the bulk to the sub-surface layer and then to the interface. uantwerpen.be However, for some surfactants, particularly those with complex head groups, there may be an additional kinetic barrier to adsorption, leading to a mixed diffusion-kinetic control mechanism. nih.gov

Experimental techniques such as dynamic surface tensiometry (e.g., maximum bubble pressure or drop volume methods) are used to study the adsorption kinetics of surfactants. researchgate.net While specific studies on this compound are limited, research on similar nonionic surfactants like Triton X-100 has shown that their adsorption can be modeled as a diffusion-controlled process. nih.govuantwerpen.be The efficiency of a surfactant in reducing surface tension is indicated by the surface tension value at the CMC (γCMC).

Interactions with Co-Surfactant and Electrolyte Systems

In many practical formulations, this compound would be used in combination with other surfactants (co-surfactants) and electrolytes. These components can have a profound effect on the micellization and interfacial properties of the primary surfactant.

For instance, mixing a nonionic surfactant like this compound with an ionic surfactant can lead to strong synergistic effects. The incorporation of the nonionic surfactant into the micelles of the ionic surfactant reduces the electrostatic repulsion between the charged head groups, thus lowering the CMC of the mixture. Conversely, antagonistic effects, where the mixture performs worse than the individual components, can also occur, though they are less common in nonionic-ionic mixtures. The specific nature of the interaction depends on the molecular structures of the surfactants involved. nih.gov

This compound, being a nonionic surfactant, is generally compatible with a wide range of other surfactants, including anionic, cationic, and other nonionic types. In mixed systems, the surfactants can co-aggregate to form mixed micelles. The composition of these mixed micelles is dependent on the relative concentrations and the interaction parameters between the different surfactant species.

Nuclear Magnetic Resonance (NMR) studies on mixed micelles of nonionic surfactants like Brij-35 with ionic surfactants such as Cetyl Trimethyl Ammonium (B1175870) Bromide (CTAB) and Sodium Dodecyl Sulfate (SDS) have provided insights into the molecular arrangement within these aggregates. nih.gov These studies reveal how the different surfactant molecules orient themselves to minimize unfavorable interactions and maximize favorable ones. The flexible polyoxyethylene chains of nonionic surfactants can coil around the hydrophobic cores, and the presence of an ionic co-surfactant can alter the conformation of these chains. nih.gov

The presence of electrolytes in the solution also significantly influences the behavior of this compound, although the effect is generally less pronounced than for ionic surfactants. Electrolytes can affect the hydration of the hydrophilic head group, which can lead to a decrease in the CMC and changes in the size and shape of the micelles. researchgate.netnih.gov For nonionic surfactants, this is often attributed to the "salting out" effect, where the electrolytes compete for water molecules, leading to dehydration of the surfactant head groups and favoring micellization. jsirjournal.com

Emulsion Science and Stabilization Mechanisms

Emulsions are dispersions of one immiscible liquid in another, and surfactants play a crucial role in their formation and stabilization. cosmileeurope.eu this compound, with its ability to lower interfacial tension and form a protective layer around emulsion droplets, can act as an effective emulsifier.

The primary mechanism by which surfactants like this compound stabilize emulsions is by reducing the interfacial tension between the oil and water phases, which facilitates the formation of smaller droplets during the emulsification process. Once the emulsion is formed, the adsorbed surfactant layer at the oil-water interface provides a barrier that prevents the droplets from coalescing.

For nonionic surfactants, the stabilization is primarily due to steric hindrance. The hydrophilic head groups of this compound extend into the continuous phase (typically water in an oil-in-water emulsion), creating a hydrated layer that sterically repels other droplets from approaching each other. This repulsive force counteracts the attractive van der Waals forces that would otherwise lead to flocculation and coalescence of the emulsion droplets. The thickness and density of this adsorbed layer are critical for providing effective steric stabilization. The presence of the hydroxypropyl group may contribute to a more hydrated and sterically bulky head group, potentially enhancing its emulsifying capabilities. In some cases, emulsion stability can be further enhanced by the synergistic action of surfactants and polymers, such as hydroxypropyl cellulose (B213188), which can increase the viscosity of the continuous phase and form a network structure that entraps the droplets. researchgate.netmdpi.com

Physicochemical Principles of Oil-in-Water (O/W) and Water-in-Oil (W/O) Emulsion Formation

The formation of emulsions, which are dispersions of two immiscible liquids, is a thermodynamically unfavorable process. The inherent instability arises from the positive free energy at the interface between the two phases. Emulsifiers like this compound are crucial for overcoming this energy barrier and creating kinetically stable systems. cospha.ro

The fundamental principle behind emulsion formation is the reduction of interfacial tension between the oil and water phases. Surfactants, by their amphiphilic nature, preferentially adsorb at the oil-water interface. The hydrophobic portion of the surfactant molecule orients itself towards the oil phase, while the hydrophilic portion aligns with the water phase. This arrangement lowers the energy required to create new droplets, thereby facilitating the dispersion of one liquid within the other. cosmileeurope.eucospha.ro

The type of emulsion formed—either oil-in-water (O/W) or water-in-oil (W/O)—is largely governed by the Bancroft rule, which posits that the phase in which the emulsifier is more soluble will form the continuous phase. Non-ionic surfactants like this compound, with their adjustable hydrophilic-lipophilic balance (HLB), can be tailored to favor the formation of O/W emulsions, where oil droplets are dispersed in a continuous aqueous phase. This is particularly relevant for many cosmetic applications where a non-greasy feel is desired. cosmileeurope.eucospha.ro

Role as Emulsifier and Solubilizer in Complex Multiphase Systems

In the realm of cosmetics and personal care, formulations are often complex multiphase systems containing a variety of oils, silicones, active ingredients, and aqueous components. This compound, often under trade names such as Eumulgin® L, serves as a key functional ingredient in these systems. specialchem.commagitsurplus.combiakhim.com.ua

As an emulsifier , its primary role is to create and stabilize oil-in-water emulsions. It is particularly effective in producing water and water/alcohol-based cosmetic preparations. specialchem.commagitsurplus.com The inclusion of both ethoxylated (from ethylene (B1197577) oxide) and propoxylated (from propylene (B89431) oxide) groups in its structure allows for a fine-tuning of its surfactant properties, making it compatible with a wide range of cosmetic oils. cir-safety.orgatamanchemicals.com The performance of such alkoxylated alcohols is directly related to the number and arrangement of the ethylene oxide (EO) and propylene oxide (PO) units. surfactant.top

As a solubilizer , this compound is adept at incorporating water-insoluble substances, such as fragrances and essential oils, into aqueous systems to form clear solutions or microemulsions. specialchem.commagitsurplus.comulprospector.com Micellar dispersions, where the particle size of the dispersed phase is typically below 100 nm, appear clear. This is achieved when the surfactant molecules, above their critical micelle concentration (CMC), form aggregates (micelles) that encapsulate the hydrophobic oil molecules. ulprospector.com Generally, more polar oils are easier to solubilize and require a lower concentration of the solubilizer. ulprospector.com For instance, a common starting point for solubilizing fragrances is a 5:1 ratio of solubilizer to fragrance oil. ulprospector.com The efficiency of solubilization can often be enhanced by using combinations of solubilizers or by adding water-soluble solvents. ulprospector.com

The table below summarizes some of the key physicochemical characteristics of this compound and related compounds, derived from supplier technical data and general chemical information. It is important to note that specific values can vary depending on the precise molecular weight distribution and manufacturing process.

| Property | Value / Description | Reference |

| INCI Name | PPG-1-PEG-9 Lauryl Glycol Ether | specialchem.commagitsurplus.com |

| Chemical Type | Non-ionic surfactant, Fatty alcohol alkoxylate | specialchem.comcovalo.com |

| Appearance | Clear, slightly turbid, light yellow liquid | magitsurplus.combiakhim.com.ua |

| Function | O/W Emulsifier, Solubilizer | specialchem.commagitsurplus.com |

| Solubility | Solubility in water is dependent on the ratio of ethylene oxide to propylene oxide units. | surfactant.top |

Detailed research findings on the specific performance of this compound, such as its effect on interfacial tension at various concentrations or its critical micelle concentration, are not extensively available in public-domain scientific literature and are often proprietary information of the manufacturers. However, its widespread use in commercial products attests to its efficacy in creating stable and effective cosmetic formulations.

Polymer Science and Material Interaction Dynamics

Integration within Biopolymer and Synthetic Polymer Matrices

Lauryl glycol hydroxypropyl ether's ability to integrate into both biopolymer and synthetic polymer matrices is a key area of investigation. This integration is largely dictated by the chemical nature of the polymer and the specific characteristics of the this compound itself.

Hydroxypropyl Cellulose (B213188) and Hydroxypropyl Methylcellulose Modification and Compatibility

Studies have shown that the compatibility of HPC with other substances is influenced by the concentration of all components in the system. phexcom.com For instance, the addition of certain ionic surfactants, such as sodium lauryl sulfate (B86663) and lauryl alcohol ether sulfate, to aqueous solutions of HPC can increase the cloud point of the solution, indicating a significant interaction between the components. ashland.comstobec.com

Impact of Substitution Degree and Molar Substitution on Polymer-Glycol Ether Interactions

The degree of substitution (DS) and molar substitution (MS) of modified celluloses like HPMC are critical parameters that define their properties. google.com The DS refers to the average number of hydroxyl groups on each anhydroglucose (B10753087) unit that have been substituted, while the MS accounts for the average number of moles of the substituent that have reacted per anhydroglucose unit. These values influence the polymer's solubility, viscosity, and thermal behavior. google.com

Rheological Behavior of this compound-Containing Systems

The addition of this compound to polymer solutions and gels can significantly alter their rheological properties, including viscosity and flow behavior, as well as the dynamics of sol-gel transitions.

Viscosity Modulation and Flow Properties in Solution and Gels

For instance, in systems containing HPC, the apparent viscosity is known to increase with the molecular weight and concentration of the polymer. nih.gov The introduction of a component like this compound could influence the intermolecular interactions, thereby altering the flow characteristics. Such systems often exhibit shear-thinning behavior, where the viscosity decreases with an increasing shear rate. nih.gov

Table 1: Factors Influencing Viscosity in Polymer-Glycol Ether Systems

| Factor | Influence on Viscosity |

| Polymer Molecular Weight | Higher molecular weight generally leads to increased viscosity. nih.gov |

| Polymer Concentration | Increasing polymer concentration results in higher viscosity. nih.gov |

| This compound Concentration | Can increase or decrease viscosity depending on interactions. |

| Solvent Composition | The nature of the solvent significantly affects polymer-ether interactions and viscosity. nih.gov |

| Temperature | Temperature changes can alter solubility and intermolecular forces, affecting viscosity. |

| Shear Rate | Systems often exhibit shear-thinning, with viscosity decreasing at higher shear rates. nih.gov |

Sol-Gel Transition Dynamics and Viscoelastic Characteristics

The sol-gel transition is a critical phenomenon where a liquid-like solution (sol) transforms into a solid-like gel. rheologylabs.com This transition is characterized by the formation of a continuous network structure. The point at which this occurs is known as the gel point. rheologylabs.com The viscoelastic properties of the material, specifically the storage modulus (G') representing the elastic component and the loss modulus (G'') representing the viscous component, are key indicators of this transition. rheologylabs.com At the gel point, G' and G'' often intersect. rheologylabs.comresearchgate.net

This compound can influence the sol-gel transition by participating in the network formation or by altering the solvent quality for the polymer. These interactions can affect the temperature and time at which the transition occurs, as well as the mechanical properties of the resulting gel. mdpi.com The viscoelastic characteristics of the gel, such as its elasticity and ability to dissipate energy, can be tuned by the addition of such modifying agents. nih.gov

Table 2: Viscoelastic Properties and Sol-Gel Transition

| Parameter | Description | Role in Sol-Gel Transition |

| Storage Modulus (G') | Represents the elastic (solid-like) behavior of the material. rheologylabs.com | Increases significantly as the gel network forms. rheologylabs.com |

| Loss Modulus (G'') | Represents the viscous (liquid-like) behavior of the material. rheologylabs.com | Dominates in the sol state; is overtaken by G' in the gel state. rheologylabs.com |

| Gel Point | The point at which the sol transforms into a gel. rheologylabs.com | Often identified by the crossover of G' and G''. rheologylabs.comresearchgate.net |

| Complex Viscosity (η)* | A measure of the total resistance to flow under oscillatory shear. | Increases as the system approaches the gel point. |

Material Compatibility and Functional Performance

The compatibility of this compound with other materials in a formulation is essential for achieving the desired functional performance. Compatibility is determined by the chemical and physical properties of all components. vumc.orggraco.combrocku.ca In polymer systems, good compatibility between the polymer and additives like this compound leads to a stable and homogeneous mixture, which is crucial for the final product's properties. ashland.com

The functional performance of a system containing this compound is a direct consequence of these interactions. For example, in a cosmetic formulation, the rheological properties influenced by the glycol ether will affect the product's texture, spreadability, and stability. In industrial applications, its role as a solvent or coupling agent can be critical for the performance of coatings, cleaners, or other chemical preparations.

Hydrophilic-Lipophilic Balance (HLB) and Hansen Solubility Parameters (HSPs) in Formulation Design

The HLB system, developed by Griffin, provides a numerical scale to characterize the degree of hydrophilicity or lipophilicity of a non-ionic surfactant. alfa-chemistry.comgreengredients.it This value is instrumental in predicting the surfactant's behavior at the oil-water interface. alfa-chemistry.com Given that this compound is a non-ionic surfactant, its HLB value is a critical parameter for formulators. paulaschoice.fr The structure of this compound, featuring a C12 lipophilic lauryl tail and a hydrophilic head composed of a glycol and a hydroxypropyl ether group, suggests a balance between water and oil solubility.

While a precise, experimentally determined HLB value for this compound is not documented, we can estimate it by examining structurally related compounds. For instance, lauryl alcohol ethoxylates (Laureth series) exhibit HLB values that increase with the number of ethoxy groups. home.blog Propylene (B89431) glycol fatty acid esters also offer a point of comparison, with propylene glycol monostearate having an HLB of 3.4. longchangextracts.com Considering the presence of the hydroxyl and ether functionalities in its hydrophilic portion, an estimated HLB value for this compound would likely fall in a range that makes it suitable for various emulsification and solubilization applications. A more hydrophilic character is generally associated with a higher HLB value. alfa-chemistry.com

Estimated Hydrophilic-Lipophilic Balance (HLB) of this compound and Related Compounds

| Compound | Estimated/Reported HLB Value | Primary Function |

|---|---|---|

| This compound | ~ 8 - 12 (Estimated) | Emulsifier, Wetting Agent |

| Laureth-4 (C12H25(OCH2CH2)4OH) | 9.7 | Emulsifier (O/W) |

| Propylene Glycol Monostearate | 3.4 | Emulsifier (W/O) |

| Polyoxyethylene Lauryl Ether (Brij 30) | 9.7 home.blog | Emulsifier, Wetting Agent home.blog |

Hansen Solubility Parameters (HSPs) offer a more detailed, three-dimensional approach to predicting solubility and compatibility between materials. hansen-solubility.comwikipedia.org These parameters are based on the principle that "like dissolves like" and are divided into three components: δd (dispersion forces), δp (polar forces), and δh (hydrogen bonding forces). hansen-solubility.comwikipedia.org The closer the HSP values of two substances, the more likely they are to be compatible.

Specific HSP values for this compound are not available. However, by analyzing its constituent parts, we can infer its likely HSP profile. The lauryl chain (C12) contributes significantly to the dispersion component (δd). The ether and hydroxyl groups contribute to both the polar (δp) and hydrogen bonding (δh) components. Propylene glycol ethers, a related class of compounds, are known to be effective solvents for a variety of resins, including acrylics, epoxies, and alkyds, indicating a balanced HSP profile. rockchemicalsinc.com

Representative Hansen Solubility Parameters (HSP) for Structurally Related Compounds

| Compound/Polymer | δd (MPa½) | δp (MPa½) | δh (MPa½) |

|---|---|---|---|

| Propylene Glycol Monomethyl Ether | 15.6 | 6.3 | 11.6 |

| Diethylene Glycol Butyl Ether | 16.0 | 7.0 | 9.4 |

| Typical Epoxy Resin | 18.1 | 10.5 | 8.6 |

| Typical Acrylic Resin | 18.6 | 4.5 | 7.4 |

The utility of HSPs lies in their ability to predict interactions in complex formulations, aiding in the selection of appropriate solvents, dispersants, and stabilizers for polymers and pigments. hansen-solubility.com For this compound, its predicted balanced HSPs would make it a versatile ingredient in various industrial applications, including coatings and cleaners.

Interactions with Organic Polymers, Resins, and Inorganic Substrates

The performance of this compound in formulated systems is intrinsically linked to its interactions with a variety of materials, including organic polymers, synthetic resins, and inorganic surfaces. These interactions are governed by a combination of forces, including hydrophobic interactions, hydrogen bonding, and van der Waals forces.

Organic Polymers:

In the context of latex paints and coatings, where acrylic and vinyl-acrylic polymers are common, this compound can act as a coalescing agent and a stabilizer. Propylene oxide-based glycol ethers are known to be effective in water-based systems, helping to reduce the minimum film formation temperature and improve the final properties of the coating. lyondellbasell.com The interaction of the surfactant with the polymer particles can prevent their agglomeration during the drying process, leading to a more uniform and durable film.

Resins:

In resin-based systems, such as those containing epoxy or alkyd resins, this compound can function as a reactive diluent or a compatibilizer. Glycol ethers, in general, exhibit good solvency for a wide range of resins. rockchemicalsinc.com The ether and hydroxyl groups in this compound can engage in hydrogen bonding with the polar groups present in these resins, enhancing compatibility and promoting a more homogeneous mixture. In epoxy resin formulations, for example, the inclusion of a glycol ether can reduce the viscosity of the system, improving its workability and application properties.

Inorganic Substrates:

The adsorption of non-ionic surfactants onto inorganic surfaces is a critical aspect of their function as wetting agents, dispersants, and stabilizers in formulations containing pigments and fillers. The interaction of this compound with inorganic substrates like silica (B1680970) (SiO₂) and titania (TiO₂) is expected to be driven by hydrogen bonding between the ether and hydroxyl groups of the surfactant and the surface hydroxyl groups of the inorganic material.

Studies on the adsorption of polyethylene (B3416737) glycol ethers on silica have shown that the hydrophilic ether chain plays a significant role in the adsorption process. The surfactant molecules can form a layer on the surface of the inorganic particles, which can prevent their agglomeration and improve their dispersion in a liquid medium. This is particularly important in the formulation of paints and coatings, where a uniform dispersion of pigments is essential for achieving the desired color and opacity. The lauryl tail of the surfactant would extend into the surrounding medium, providing steric stabilization.

Summary of Interactions of this compound

| Material Type | Primary Interaction Mechanism | Potential Application Benefits |

|---|---|---|

| Organic Polymers (e.g., Acrylics) | Hydrophobic interactions, Hydrogen bonding | Rheology modification, Improved film formation, Stabilization of latexes |

| Resins (e.g., Epoxies) | Hydrogen bonding, van der Waals forces | Viscosity reduction, Improved compatibility and workability |

| Inorganic Substrates (e.g., Silica, Titania) | Hydrogen bonding with surface hydroxyls | Wetting of pigments and fillers, Dispersion stabilization |

Environmental Fate, Transport, and Degradation Pathways

Biodegradation Studies of Lauryl Glycol Hydroxypropyl Ether and Related Glycol Ethers

The biodegradation of this compound, which belongs to the broader class of alcohol alkoxylates, is a key process governing its persistence in the environment. Studies on analogous compounds, such as long-chain alcohol ethoxylates and propoxylates, provide insights into its likely degradation behavior.

Aerobic and Anaerobic Decomposition Kinetics: Modeling and Experimental Evaluation

Aerobic Biodegradation:

Anaerobic Biodegradation:

Under anaerobic conditions, the degradation of alcohol ethoxylates can also occur. Research on linear alcohol ethoxylates has demonstrated that almost complete mineralization can be achieved. nih.gov However, the inclusion of propylene (B89431) oxide units, as is the case in this compound, may have a detrimental effect on anaerobic degradability. nih.gov Studies on branched alcohol ethoxylates have shown that steric hindrance from alkyl branching can inhibit the initial step of ethoxylate chain shortening. nih.gov For linear alcohol ethoxylates, anaerobic degradation pathways involve the initial shortening of the ethoxylate chain. researchgate.net Half-lives for branched C6 alcohol ethoxylates under anaerobic conditions have been estimated to range from 10 to 26 days. researchgate.net

A study on the anaerobic degradation of alcohol polyethoxylates (AEOs) in marine sediments found removal percentages of up to 99.7% after 169 days of incubation. The average half-life for C12-C18 AEO homologs was estimated to be in the range of 10 to 15 days. nih.gov It is important to note that the presence of propylene glycol units in the structure of this compound may influence these rates.

Interactive Data Table: Biodegradation of Related Glycol Ethers

| Compound Class | Condition | Degradation Extent | Half-life |

| Linear Primary Alcohol Ethoxylates | Aerobic | 95-96% (TOC removal) | Not specified |

| Linear Alcohol Ethoxylates | Anaerobic | Almost complete mineralization | Not specified |

| C12-C18 Alcohol Polyethoxylates | Anaerobic (Marine Sediment) | Up to 99.7% | 10-15 days |

| Branched C6 Alcohol Ethoxylates | Anaerobic | - | 10-26 days |

Microbial Community Metabolism and Enzymatic Mechanisms of Degradation

The microbial degradation of glycol ethers involves the action of various microorganisms and specific enzymatic pathways. The initial steps in the degradation of alcohol ethoxylates can involve either a central fission of the molecule or the oxidation of the terminal end of the polyoxyethylene chain. nih.gov For alcohol ethoxylates, central fission is a predominant mechanism. nih.gov

The enzymatic cleavage of the ether bond is a critical step in the degradation process. Fungal peroxygenases have been shown to catalyze the H2O2-dependent cleavage of various ethers. nih.gov The mechanism is thought to involve the oxidation of the enzyme's heme center, which then abstracts a hydrogen atom from the ether, leading to its cleavage. nih.gov In anaerobic bacteria, the degradation of polyethylene (B3416737) glycols (PEGs) involves enzymes like diol dehydratase and PEG-degrading enzymes that cleave the ether bond. nih.gov

The metabolism of propylene glycol ethers in humans has been studied, indicating that these compounds are metabolized, though the specific microbial pathways in the environment are less characterized. researchgate.net The degradation of the alkyl chain and the polyether chain likely proceeds through separate enzymatic pathways, ultimately leading to the formation of smaller, more readily biodegradable molecules. The degradation of the ether linkage and oxidation of the alkyl chain to form lower molecular weight PEG-like compounds, carbon dioxide, and water is considered a major degradation pathway for alcohol ethoxylates. cir-safety.org

Environmental Distribution and Partitioning Behavior

The distribution of this compound in the environment is governed by its physicochemical properties, which dictate its partitioning between air, water, and soil.

Air-Water-Soil Partitioning and Sorption Mechanisms in Environmental Compartments

Given its structure, which includes a long alkyl chain (lauryl group), this compound is expected to have a moderate to high affinity for organic matter in soil and sediment. The ethoxy and propoxy groups will increase its water solubility compared to the parent lauryl alcohol, but the long alkyl chain will still drive sorption to particulate matter. The partitioning behavior will ultimately determine its concentration in the aqueous phase, and thus its bioavailability for microbial degradation. The German Environment Agency (UBA) has considered the use of Log Koc as a proxy for the mobility of chemicals in the environment. researchgate.net

Atmospheric Reactivity: Reaction with Hydroxyl Radicals and Photochemical Transformation

Once in the atmosphere, glycol ethers are primarily removed through reaction with hydroxyl (OH) radicals. ca.gov The rate of this reaction is a key parameter in determining the atmospheric lifetime of the compound. While a specific rate constant for the reaction of this compound with OH radicals has not been reported, data for other glycol ethers can provide an indication of its likely reactivity. For example, the atmospheric half-lives of 2-butoxyethanol, 2-ethoxyethanol, and 2-methoxyethanol due to reaction with OH radicals are in the range of 0.6 to 0.9 days. ca.gov

The reaction with OH radicals typically involves the abstraction of a hydrogen atom from the carbon atoms adjacent to the ether oxygen or the hydroxyl group. The structure of this compound, with its long alkyl chain and multiple ether linkages, presents numerous sites for OH radical attack. The rate of reaction will be influenced by the number and type of C-H bonds present in the molecule. The photochemical degradation of related long-chain molecules in oil films has been studied, indicating that photomediated reactions can contribute to their degradation. nih.gov

Formation of Secondary Organic Aerosols (SOA) from Glycol Ethers in the Atmosphere

The atmospheric oxidation of volatile organic compounds (VOCs), including some glycol ethers, can lead to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. However, recent studies suggest that the potential for acyclic oxygenated VOCs, such as many glycol ethers, to form SOA may be limited. researchgate.net

Research has shown that for some glycol ethers, SOA formation is not significant. researchgate.net The molecular structure plays a crucial role, with fragmentation reactions often competing with the formation of low-volatility products necessary for SOA formation. For example, in one study, glycol ethers such as methyl carbitol, carbitol, and butyl carbitol had estimated SOA yields of 0.066, 0.087, and 0.16 g/g, respectively, while another study found no significant SOA formation from these compounds. researchgate.net The presence of an aromatic ring in the structure of some oxygenated VCPs was found to drive SOA formation. researchgate.net Given that this compound is an acyclic, long-chain aliphatic ether, its potential to form significant amounts of SOA is likely to be low, although specific experimental data are needed for confirmation.

Advanced Applications and Emerging Research Directions

Role as Chemical Intermediates in Specialty Chemical Synthesis

The presence of reactive hydroxyl groups allows Lauryl glycol hydroxypropyl ether to serve as a key chemical intermediate, particularly as a polyol in polymerization reactions. nih.gov In this capacity, it can be incorporated into the backbone of polymers to modify their properties in a controlled manner.

One of the most significant applications is in the synthesis of polyurethanes. google.comgatech.edu Polyurethanes are formed through the reaction of polyols with diisocyanates. By using this compound as a co-polyol, manufacturers can introduce specific characteristics into the final polymer. The long, flexible lauryl chain imparts internal plasticization, increasing the flexibility and softness of the polyurethane material. Simultaneously, its hydrophobic nature enhances the water resistance of the resulting polymer. Patents for polyurethane synthesis describe the use of various ether alcohols and glycols as reactants to build the polymer chain. google.comjustia.com For instance, a patent for a polyurethane gel composition specifies the use of a glycol represented by HO—R3—OH, where R3 can be a linear alkylene group with an ether bond, a description that structurally includes compounds like this compound. justia.com This strategic integration allows for the creation of specialty polyurethanes tailored for applications requiring specific softness, flexibility, and hydrophobic surface properties, such as in coatings, adhesives, and elastomers.

Advancements in Nanomaterials and Functional Coatings

The amphiphilic nature of this compound makes it highly suitable for applications in nanotechnology, specifically in the formation and stabilization of nanostructures and the engineering of functional surfaces.

Polymeric nanocarriers, such as nanoparticles and microcapsules, are used to encapsulate and deliver active compounds in a protected and controlled manner. nih.govresearchgate.net The formation of these carriers often relies on emulsion polymerization, a process where monomer droplets are stabilized in an immiscible liquid (typically oil-in-water) by surfactant molecules. chempoint.com

This compound is well-suited to act as a stabilizer in these systems. clariant.com Its molecular structure allows it to orient at the oil-water interface, with the hydrophobic lauryl tail penetrating the oil phase (containing the monomer and active ingredient) and the hydrophilic glycol ether head extending into the surrounding water. This orientation reduces interfacial tension and prevents the droplets from coalescing, ensuring the formation of stable, uniform nanoparticles. The use of non-ionic surfactants like fatty alcohol polyglycol ethers is common in these polymerization processes. clariant.com Furthermore, research has shown that replacing traditional stabilizers like polyvinyl alcohol (PVA) with polyethylene (B3416737) glycol (PEG)-based emulsifiers can prevent the aggregation and inactivation of encapsulated proteins, a critical factor in pharmaceutical formulations. nih.gov The structural similarity of the hydrophilic portion of this compound to PEG suggests it could offer similar benefits in protecting sensitive encapsulated materials.

Modifying surfaces with polyethylene glycol (PEG), a process known as PEGylation, is a gold-standard technique for creating non-fouling surfaces that resist the adsorption of proteins and the attachment of cells. google.com This "stealth" effect is attributed to the formation of a hydration layer and the steric repulsion provided by the flexible PEG chains. nih.gov

While this compound is not a long-chain PEG polymer, its hydroxypropyl ether group can be chemically grafted onto surfaces to create a dense, short-chain hydrophilic layer that mimics the function of PEGylation. This modification increases the surface's hydrophilicity and creates a physical barrier that hinders the approach and adhesion of proteins. Research on PEG-grafted surfaces demonstrates that protein resistance is highly dependent on the grafting density of the polymer chains. nih.govnih.gov Even short chains, when grafted at a high enough density, can significantly reduce protein adsorption. Studies have shown that increasing the amount of grafted PEG effectively prevents the adsorption of proteins like bovine serum albumin (BSA) and immunoglobulin G (IgG). nih.gov This principle allows for the fine-tuning of interfacial properties, making surfaces more biocompatible for medical devices or more resistant to biofouling in industrial applications.

| Protein | Unmodified Surface Adsorption (mg/m²) | PEG Grafting Amount (mg/m²) | Adsorption on PEG-Modified Surface (mg/m²) | Reduction in Adsorption (%) |

|---|---|---|---|---|

| Bovine Serum Albumin (BSA) | 1.8 | 0.3 | ~0.9 | ~50% |

| Bovine Serum Albumin (BSA) | 1.8 | >0.6 | <0.1 | >94% |

| Immunoglobulin G (IgG) | 4.0 | 0.3 | ~2.0 | ~50% |

| Immunoglobulin G (IgG) | 4.0 | >0.6 | <0.2 | >95% |

| Protein G | 2.5 | 0.6 | ~1.0 | ~60% |

| Protein G | 2.5 | >1.3 | <0.1 | >96% |

Data derived from studies on organosilica particles modified with PEG of varying molecular weights, demonstrating a general principle applicable to surface modification with hydrophilic ethers. nih.gov

Research in Controlled Release Systems (Non-Clinical and Ex Vivo Models)

In non-clinical research, this compound is investigated for its potential to modulate the release and penetration of active compounds, particularly in topical and transdermal applications.

A significant barrier to the effectiveness of many topical drugs is the low permeability of the skin's outermost layer, the stratum corneum. Chemical penetration enhancers are compounds that reversibly disrupt this barrier, allowing drugs to pass through more easily. researchgate.net Non-ionic surfactants are a well-studied class of penetration enhancers. researchgate.netpharmaexcipients.com

The mechanism by which these surfactants work involves the fluidization of the highly ordered lipid bilayers within the stratum corneum. The hydrophobic tail of the surfactant, such as the C12 lauryl group of this compound, can insert itself between the skin's natural lipids. This disrupts their tight packing, creating temporary channels and increasing the fluidity of the membrane. rsc.org This increased fluidity lowers the diffusional resistance of the skin, allowing co-formulated active compounds to permeate into deeper skin layers more effectively. This mechanism is crucial for developing controlled-release systems where a steady flux of a therapeutic agent is required over an extended period. nih.gov

To quantify the effectiveness of penetration enhancers, researchers widely use ex vivo tissue models, most commonly employing excised human or porcine skin mounted in a Franz diffusion cell. nih.govnih.govmdpi.com This apparatus allows for the measurement of the rate at which a substance permeates through the skin from a donor chamber to a receptor chamber. nih.gov

Studies using this model have demonstrated that various surfactants can significantly increase the permeation of model drugs. For example, research on a series of C12-gemini surfactants (which, like this compound, possess a C12 hydrophobic tail) showed a marked increase in the skin penetration of hydrophilic and lipophilic drugs. nih.gov The effectiveness of the enhancer is often reported as an Enhancement Ratio (ER), which is the factor by which the drug's permeation is increased compared to a control formulation without the enhancer. Such studies provide critical quantitative data for optimizing formulations for transdermal delivery. While data may not be published for this compound specifically, the results for structurally similar C12 surfactants in propylene (B89431) glycol vehicles provide a strong indication of its potential efficacy.

| Model Drug | Drug Type | Enhancer (C12-Gemini Surfactant) | Cumulative Amount Permeated in 24h (µg/cm²) | Enhancement Ratio (ER) |

|---|---|---|---|---|

| Lidocaine HCl | Hydrophilic, Ionized | Control (No Enhancer) | 30.7 | 1.0 |

| Lidocaine HCl | Hydrophilic, Ionized | G12-6-12 | 156.5 | 5.1 |

| Caffeine | Hydrophilic, Non-ionized | Control (No Enhancer) | 106.8 | 1.0 |

| Caffeine | Hydrophilic, Non-ionized | G12-2-12 | 256.3 | 2.4 |

| Ketoprofen | Lipophilic | Control (No Enhancer) | 63.0 | 1.0 |

| Ketoprofen | Lipophilic | G12-2-12 | 138.6 | 2.2 |

Data adapted from in vitro permeation studies across dermatomed porcine skin pretreated with enhancer solutions in propylene glycol. nih.gov The results demonstrate the principle of permeation enhancement by C12 surfactants.

Industrial Process Optimization and Innovative Solvent Formulations

This compound, also known by its trade name Viscosafe LPE, has been identified as a component in innovative formulations aimed at optimizing industrial processes. Its chemical structure suggests properties that could be beneficial in creating specialized solvent systems.

Application in High-Performance Coatings, Resins, and Printing Inks

There is currently a significant lack of publicly available research and detailed findings on the specific application of this compound in high-performance coatings, resins, and printing inks. While general glycol ethers are utilized in these industries as solvents, coalescing agents, and for viscosity control, specific performance data and optimized formulations for this compound are not documented in the available literature.

Role in Adhesives, Sealants, and Specialized Textile Processing

However, a notable application outside of the cosmetics sector is its potential use as a raw material in the formulation of lubricant oil compositions. A patent for a lubricant oil composition lists this compound as an example of an alcohol compound that can be reacted to form a boron-containing additive. google.com This additive is designed to reduce friction and improve anti-wear properties in lubricants. google.com The commercial product "Viscosafe LPE" is mentioned in this context. google.com

The table below lists other similar compounds mentioned in the same patent for similar applications.

| Compound Name | Potential Application |

| Myristyl glycol hydroxypropyl ether | Lubricant additive raw material |

| Stearyl glycol hydroxypropyl ether | Lubricant additive raw material |

| Oleyl glycol hydroxypropyl ether | Lubricant additive raw material |

| Viscosafe LMPE | Lubricant additive raw material |

This table is based on examples provided in a patent for lubricant oil compositions and indicates potential, rather than definitively researched, applications. google.com

Further comprehensive research and publication of technical data are required to fully understand and document the efficacy and specific benefits of this compound in these advanced industrial applications.

Q & A

Q. How does this compound enhance transdermal drug delivery systems?

- Methodological Answer : Formulate with sorbefacients (e.g., propylene carbonate) to increase skin permeability. Test using Franz cells with porcine skin:

- Flux calculations : Lauryl ethers with HLB 8–12 improve diclofenac flux by 2–3x vs. controls .

- Confocal microscopy to visualize stratum corneum disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.